4-Nitrophenyl b-D-xylotrioside 4-Nitrophenyl b-D-xylotrioside
Brand Name: Vulcanchem
CAS No.: 173468-29-6
VCID: VC8247617
InChI: InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1
SMILES: C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O
Molecular Formula: C21H29NO15
Molecular Weight: 535.5 g/mol

4-Nitrophenyl b-D-xylotrioside

CAS No.: 173468-29-6

Cat. No.: VC8247617

Molecular Formula: C21H29NO15

Molecular Weight: 535.5 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl b-D-xylotrioside - 173468-29-6

Specification

CAS No. 173468-29-6
Molecular Formula C21H29NO15
Molecular Weight 535.5 g/mol
IUPAC Name (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
Standard InChI InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1
Standard InChI Key HJRGODZIIOLZRT-MVOFOWCMSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O
SMILES C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Nitrophenyl β-D-xylotrioside consists of a trisaccharide backbone of β-1,4-linked D-xylopyranose units attached to a 4-nitrophenyl aglycone. The IUPAC name, (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, reflects its stereochemical configuration . The 3D conformation, validated by PubChem’s interactive models, highlights equatorial hydroxyl groups and a planar nitro group, facilitating enzyme-substrate interactions .

Physical and Spectral Characteristics

The compound appears as a white to off-white powder with a melting point exceeding 800°C, though precise values remain unspecified . It exhibits solubility in polar solvents like water, methanol, and dimethyl sulfoxide but is insoluble in ether . Nuclear magnetic resonance (NMR) spectra confirm its structure, with 1H^1H-NMR peaks corresponding to aromatic protons (δ 8.2–7.5 ppm) and anomeric carbons (δ 90–100 ppm) . Fourier-transform infrared (FTIR) spectra show stretches for nitro groups (~1520 cm1^{-1}) and glycosidic linkages (~1070 cm1^{-1}) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H29NO15C_{21}H_{29}NO_{15}
Molecular Weight535.5 g/mol
CAS Number173468-29-6
SolubilityWater, methanol, DMSO
Purity (HPLC)≥98%
Storage Conditions-20°C, desiccated

Synthesis and Purification

Enzymatic Transglycosylation

The primary synthesis route involves β-xylosidase-catalyzed transglycosylation using 4-nitrophenyl β-D-xylopyranoside (PNPX) as the donor. Aureobasidium pullulans and Aspergillus niger β-xylosidases selectively form β-1,4 linkages between xylose units, achieving a 19.4% yield at pH 5.5 . The reaction mechanism proceeds via a retaining double-displacement pathway, where the enzyme’s nucleophilic residue attacks the anomeric carbon, forming a glycosyl-enzyme intermediate .

Chromatographic Purification

Crude products are purified using size-exclusion chromatography (SEC) and reverse-phase HPLC. SEC separates xylotrioside (DP3) from unreacted PNPX (DP1) and xylobioside (DP2), while HPLC with C18 columns resolves structural isomers . The final product typically exceeds 98% purity, as confirmed by 1H^1H-NMR and mass spectrometry .

Applications in Enzymology and Industrial Biotechnology

Xylanase Activity Assays

4-Nitrophenyl β-D-xylotrioside serves as a chromogenic substrate for endo-β-1,4-xylanases (EC 3.2.1.8), which hydrolyze internal β-1,4-xylosidic bonds, releasing 4-nitrophenol detectable at 400–420 nm . Unlike shorter analogs (e.g., PNPX), its trisaccharide structure mimics natural xylan, reducing exo-xylanase interference .

Kinetic Parameter Determination

Kinetic studies using this substrate reveal GH family-specific affinities. GH10 xylanases exhibit lower KmK_m values (0.12–0.45 mM) compared to GH11 (1.2–2.8 mM), enabling selective quantification in enzyme mixtures . For example, Thermomyces lanuginosus GH11 xylanase shows a KmK_m of 1.8 mM and VmaxV_{max} of 12.4 μmol/min/mg, while Cellulomonas fimi GH10 achieves KmK_m 0.28 mM and VmaxV_{max} 9.7 μmol/min/mg .

Table 2: Kinetic Parameters of Representative Xylanases

Enzyme SourceGH FamilyKmK_m (mM)VmaxV_{max} (μmol/min/mg)Source
Thermomyces lanuginosus111.812.4
Cellulomonas fimi100.289.7
Aspergillus niger112.18.3

Biofuel and Pulp Industry Applications

In biofuel production, xylanases pretreat lignocellulosic biomass to enhance saccharification yields. 4-Nitrophenyl β-D-xylotrioside-based assays optimize enzyme cocktails for hemicellulose degradation, critical in second-generation ethanol processes . Similarly, pulp bleaching efficiency correlates with xylanase activity measured using this substrate, reducing chlorine usage by 15–20% in kraft pulping .

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